7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran core, a methoxy group, and a carboxamide linkage, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves multiple steps, typically starting with the construction of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors. The methoxy group is introduced via methylation, and the carboxamide linkage is formed through an amide coupling reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuran core and the thiophene ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and the carboxamide linkage contribute to the compound’s overall stability and bioavailability . The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and thiophene-containing molecules. For example:
Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Thiophene derivatives: These compounds contain the thiophene ring and are known for their diverse pharmacological properties
Properties
IUPAC Name |
7-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-15-4-2-3-12-9-16(25-18(12)15)19(23)22-10-14-17(21-7-6-20-14)13-5-8-26-11-13/h2-9,11H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSXRSXUOGDSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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